molecular formula C19H26N2O5S B2685250 N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide CAS No. 1421516-10-0

N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2685250
CAS No.: 1421516-10-0
M. Wt: 394.49
InChI Key: VXGHCYSPXIRWAK-UHFFFAOYSA-N
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Description

The compound "N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide" is an organic molecule with unique chemical properties and potential applications in various scientific fields. Its structure features a furan ring, a hydroxypropyl group, and a sulfamoyl phenyl isobutyramide moiety, which contribute to its versatility and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide" typically involves multi-step organic synthesis. One common route includes:

  • Formation of 2,5-Dimethylfuran-3-yl intermediate: : Starting with 2,5-dimethylfuran, functional groups are introduced via electrophilic or nucleophilic substitution reactions.

  • Addition of Hydroxypropyl Group: : This can be achieved through the reaction of the intermediate with an appropriate epoxide under acidic or basic conditions.

  • Sulfamoylation: : The intermediate is reacted with sulfonamide reagents to introduce the sulfamoyl group.

  • Coupling with Phenyl Isobutyramide: : The final step involves the coupling of the functionalized intermediate with phenyl isobutyramide under amide bond-forming conditions, often using coupling reagents such as EDCI or HATU.

Industrial Production Methods

Scaling up the synthesis for industrial production requires optimization of reaction conditions to ensure high yields and purity. This often involves continuous flow reactions, advanced catalysis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidative transformations, particularly at the furan ring.

  • Reduction: : Reduction reactions can alter the functional groups, particularly the nitro and sulfonyl groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic ring and functional groups.

Common Reagents and Conditions

  • Oxidation Reagents: : KMnO₄, H₂O₂, or other peroxides.

  • Reduction Reagents: : LiAlH₄, NaBH₄.

  • Substitution Reagents: : Halogenating agents (Cl₂, Br₂), nucleophiles (amines, alcohols).

Major Products

The major products depend on the nature of the chemical reaction. For instance, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization.

Biology

It may play a role in designing biologically active molecules, including enzyme inhibitors or receptor ligands, given its structural components which mimic certain biomolecular motifs.

Medicine

Industry

Industrial applications could range from the production of high-value chemicals to materials science, where its unique properties are leveraged in the creation of advanced materials.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets. For instance, the sulfamoyl group may interact with enzymes or proteins through hydrogen bonding and electrostatic interactions, influencing their activity. The furan ring can engage in π-π stacking with aromatic residues in protein active sites.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide

  • N-(4-(N-(3-(2,5-dimethylfuran-3-yl)sulfamoyl)phenyl)isobutyramide

  • N-(4-(N-(3-hydroxypropyl)sulfamoyl)phenyl)butyramide

Uniqueness

The presence of the 2,5-dimethylfuran-3-yl group sets this compound apart from similar molecules, providing unique chemical reactivity and potential biological activity. This makes it particularly interesting for further research and development.

There you go—a comprehensive deep dive into the world of "N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)phenyl)isobutyramide." Hope that satisfied your curiosity and more!

Properties

IUPAC Name

N-[4-[[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5S/c1-12(2)19(23)21-15-5-7-16(8-6-15)27(24,25)20-10-9-18(22)17-11-13(3)26-14(17)4/h5-8,11-12,18,20,22H,9-10H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGHCYSPXIRWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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